1-[2-(3-fluorophenyl)acetyl]-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide
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Overview
Description
1-[2-(3-fluorophenyl)acetyl]-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a pyridin-3-yloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-fluorophenyl)acetyl]-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the pyridin-3-yloxyphenyl group. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the fluorophenyl group and the piperidine ring.
Amide bond formation: The carboxamide group is introduced through reactions involving amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-fluorophenyl)acetyl]-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridin-3-yloxyphenyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[2-(3-fluorophenyl)acetyl]-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(3-fluorophenyl)acetyl]-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-fluorophenyl)piperidine: Shares the fluorophenyl and piperidine components but lacks the pyridin-3-yloxyphenyl group.
N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide: Similar structure but without the fluorophenyl group.
Uniqueness
1-[2-(3-fluorophenyl)acetyl]-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide is unique due to the combination of its fluorophenyl, piperidine, and pyridin-3-yloxyphenyl groups.
Properties
IUPAC Name |
1-[2-(3-fluorophenyl)acetyl]-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O3/c26-20-8-3-6-18(14-20)15-24(30)29-13-5-7-19(17-29)25(31)28-22-10-1-2-11-23(22)32-21-9-4-12-27-16-21/h1-4,6,8-12,14,16,19H,5,7,13,15,17H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGDCRYVDUPQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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